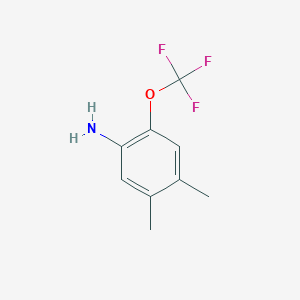

4,5-Dimethyl-2-(trifluoromethoxy)aniline

Description

Contextualization of Fluorinated Aniline (B41778) Derivatives in Organic Chemistry

Aniline and its derivatives are fundamental building blocks in organic chemistry, serving as crucial intermediates in the synthesis of a vast range of industrial and biologically active compounds, including dyes, polymers, pharmaceuticals, and agrochemicals. chemicalbook.combldpharm.com The introduction of fluorine atoms onto the aniline scaffold can dramatically alter the parent molecule's physicochemical properties. routledge.com

Fluorination can influence a molecule's acidity, basicity, lipophilicity, metabolic stability, and conformational preferences. acs.org For instance, the high electronegativity of fluorine can lower the pKa of the anilino group, making it less basic. This modification is a critical tool for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, fluorinated anilines are prevalent structural motifs in a wide array of commercial products and are the subject of ongoing synthetic methodology development. They are considered important intermediates for creating molecules with specific, tailored functionalities. chemicalbook.com

Significance of Trifluoromethoxy Functionality in Aromatic Systems

The trifluoromethoxy (-OCF3) group is a particularly intriguing substituent that has gained considerable attention in drug design and materials science. It is often considered a "super-halogen" due to some electronic similarities with halogen atoms. acs.org The significance of the -OCF3 group stems from its unique combination of properties:

High Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, even more so than the related trifluoromethyl (-CF3) group. This property can enhance a molecule's ability to permeate biological membranes, a crucial factor for in vivo efficacy. acs.org

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation. This can increase a drug's half-life and bioavailability.

Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms makes the -OCF3 group strongly electron-withdrawing through an inductive effect. This significantly influences the electronic environment of the aromatic ring, affecting its reactivity and interactions with biological targets. acs.org

Steric and Conformational Influence: The -OCF3 group is bulkier than a hydrogen or fluorine atom and can influence the conformation of molecules, which can be critical for binding to target proteins.

These characteristics make the trifluoromethoxy group a valuable tool for modulating the properties of aromatic compounds, leading to improved performance in pharmaceuticals and agrochemicals. bldpharm.com

| Functional Group | Hansch Lipophilicity Parameter (π) | Hammett Meta Constant (σm) | Hammett Para Constant (σp) |

|---|---|---|---|

| -H | 0.00 | 0.00 | 0.00 |

| -CH3 | 0.56 | -0.07 | -0.17 |

| -F | 0.14 | 0.34 | 0.06 |

| -CF3 | 0.88 | 0.43 | 0.54 |

| -OCH3 | -0.02 | 0.12 | -0.27 |

| -OCF3 | 1.04 | 0.38 | 0.35 |

Historical Development of Research on Aniline Scaffolds with Trifluoromethoxy Groups

The synthesis of aromatic compounds containing the trifluoromethoxy group has historically presented significant challenges, limiting their widespread investigation for some time. Early methods for introducing the -OCF3 group were often harsh and not broadly applicable.

Historically, the synthesis of trifluoromethoxyanilines has been approached through several main routes. One common method involves the reduction of a corresponding nitroaromatic precursor, such as p-nitrotrifluoromethoxybenzene. This multi-step process typically begins with the nitration of trifluoromethoxybenzene, followed by the reduction of the nitro group to an amine.

Other documented synthetic strategies include:

Trifluoromethoxybenzamide degradation: This involves the chemical breakdown of a benzamide (B126) derivative.

High-pressure ammonolysis: This method involves reacting a trifluoromethoxychlorobenzene with ammonia (B1221849) under high pressure.

Aminophenol reactions: Direct fluorination or trifluoromethylation of aminophenols has also been explored, though these can be challenging reactions.

Current State of Research on 4,5-Dimethyl-2-(trifluoromethoxy)aniline within Synthetic Chemistry

The specific compound, this compound, is a structurally distinct derivative within the substituted trifluoromethoxyaniline class. It is identified by the CAS Number 2098336-21-9.

| Identifier | Value |

|---|---|

| CAS Number | 2098336-21-9 |

| Molecular Formula | C9H10F3NO |

| Molecular Weight | 205.18 g/mol |

| SMILES Code | NC1=CC(C)=C(C)C=C1OC(F)(F)F |

Despite its availability from commercial chemical suppliers, indicating its utility as a building block in synthetic chemistry, there is a notable absence of dedicated research articles or patents detailing the specific synthesis or applications of this compound in publicly accessible scientific databases.

The research landscape is more populated with studies on its isomers or less substituted analogues, such as 4-(trifluoromethoxy)aniline (B150132). For example, 4-(trifluoromethoxy)aniline is a well-documented starting material for the synthesis of more complex heterocyclic systems, such as pyrrole (B145914) derivatives, via reactions like the Paal-Knorr synthesis. Such studies underscore the role of trifluoromethoxyanilines as versatile precursors in multi-step organic synthesis. However, the specific substitution pattern of this compound—with two methyl groups vicinal to each other and an ortho-trifluoromethoxy group relative to the amine—presents a unique chemical entity. The electronic and steric effects of this arrangement would likely influence its reactivity in synthetic transformations compared to its more studied isomers. The lack of specific literature suggests that the full potential of this particular compound as a synthetic intermediate remains largely unexplored, presenting an open area for future research and development.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10F3NO |

|---|---|

Molecular Weight |

205.18 g/mol |

IUPAC Name |

4,5-dimethyl-2-(trifluoromethoxy)aniline |

InChI |

InChI=1S/C9H10F3NO/c1-5-3-7(13)8(4-6(5)2)14-9(10,11)12/h3-4H,13H2,1-2H3 |

InChI Key |

HRMRQUWSKJUDFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)OC(F)(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dimethyl 2 Trifluoromethoxy Aniline

Precursor Synthesis and Regioselective Functionalization

A key strategy for the synthesis of 4,5-dimethyl-2-(trifluoromethoxy)aniline involves the initial construction of a halogenated benzene (B151609) ring with the desired dimethyl and trifluoromethoxy substitution pattern. This precursor then serves as a scaffold for the subsequent introduction of the aniline (B41778) functionality.

Synthesis of Halogenated Dimethyl-2-(trifluoromethoxy)benzenes

A plausible and efficient route to a key precursor, 1-bromo-4,5-dimethyl-2-(trifluoromethoxy)benzene, commences with the commercially available 3,4-dimethylphenol (B119073). The synthesis proceeds through two main steps: regioselective bromination followed by trifluoromethoxylation.

Bromination of 3,4-Dimethylphenol:

The initial step involves the regioselective bromination of 3,4-dimethylphenol. The hydroxyl group is a strongly activating ortho-, para-director. Given that the para position is blocked by a methyl group, bromination is directed to one of the ortho positions. Treatment of 3,4-dimethylphenol with a brominating agent such as bromine in a suitable solvent like acetic acid at controlled temperatures leads to the formation of 2-bromo-4,5-dimethylphenol prepchem.com. The reaction conditions are crucial to ensure mono-bromination and avoid the formation of di-brominated byproducts.

Table 1: Synthesis of 2-bromo-4,5-dimethylphenol

| Starting Material | Reagent | Solvent | Product |

| 3,4-Dimethylphenol | Bromine | Acetic Acid | 2-bromo-4,5-dimethylphenol |

Trifluoromethoxylation of 2-bromo-4,5-dimethylphenol:

Following the successful synthesis of 2-bromo-4,5-dimethylphenol, the next critical step is the introduction of the trifluoromethoxy group. This transformation can be achieved through various trifluoromethoxylation methods developed for phenols cas.cnmdpi.com. One common approach involves the use of a trifluoromethylating agent in the presence of a suitable base. For instance, reagents like trifluoromethyl triflate or other electrophilic trifluoromethoxylation reagents can be employed. Alternatively, a two-step process involving O-carboxydifluoromethylation followed by decarboxylative fluorination offers a practical route to aryl trifluoromethyl ethers cas.cn. The reaction would convert the hydroxyl group of 2-bromo-4,5-dimethylphenol into a trifluoromethoxy group, yielding the desired precursor, 1-bromo-4,5-dimethyl-2-(trifluoromethoxy)benzene .

Nitration and Subsequent Reduction Pathways to the Aniline Core

An alternative synthetic pathway to trifluoromethoxylated anilines involves the nitration of a trifluoromethoxy-substituted benzene ring, followed by the reduction of the nitro group to an amine. This method is widely used for the synthesis of various aniline derivatives guidechem.comnih.govguidechem.com.

For the synthesis of this compound via this route, one would ideally start with 1,2-dimethyl-4-(trifluoromethoxy)benzene.

Nitration of 1,2-dimethyl-4-(trifluoromethoxy)benzene:

The nitration of 1,2-dimethyl-4-(trifluoromethoxy)benzene would be carried out using a standard nitrating mixture, such as a combination of nitric acid and sulfuric acid guidechem.com. The directing effects of the substituents on the benzene ring are crucial for the regioselectivity of this reaction. The trifluoromethoxy group is a deactivating meta-director, while the two methyl groups are activating ortho-, para-directors. The combined directing effects would likely favor the introduction of the nitro group at the position ortho to one of the methyl groups and meta to the trifluoromethoxy group, which corresponds to the desired 2-position. This would lead to the formation of 4,5-dimethyl-2-nitro-1-(trifluoromethoxy)benzene .

Reduction of 4,5-dimethyl-2-nitro-1-(trifluoromethoxy)benzene:

The final step in this pathway is the reduction of the nitro group to an amine. This can be achieved through various established methods, such as catalytic hydrogenation using a palladium-on-carbon catalyst or by using reducing agents like tin(II) chloride in hydrochloric acid or iron in acetic acid nih.gov. This reduction would yield the target compound, This compound .

Cross-Coupling Strategies in the Formation of the Aromatic System

Modern cross-coupling reactions provide powerful tools for the formation of carbon-nitrogen bonds, offering a direct route to aniline derivatives from halogenated aromatic precursors.

Palladium-Catalyzed Amination Protocols

Palladium-catalyzed amination reactions have become a cornerstone of modern organic synthesis for the formation of C-N bonds wikipedia.org. These methods offer high efficiency and functional group tolerance. In the context of synthesizing this compound, a suitable halogenated precursor, such as 1-bromo-4,5-dimethyl-2-(trifluoromethoxy)benzene, can be coupled with an ammonia (B1221849) equivalent.

Buchwald–Hartwig Amination Approaches

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides or triflates wikipedia.orgacsgcipr.orglibretexts.org. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

To synthesize this compound using this approach, 1-bromo-4,5-dimethyl-2-(trifluoromethoxy)benzene would be reacted with an ammonia surrogate in the presence of a palladium catalyst and a suitable ligand. Ammonia itself can be challenging to use in these reactions, so ammonia equivalents such as benzophenone (B1666685) imine followed by hydrolysis, or the use of specific reaction conditions that allow for the direct use of ammonia or ammonium (B1175870) salts, are often employed synthesisspotlight.com. The choice of ligand is critical for the success of the reaction and often requires optimization. A variety of phosphine ligands, such as XPhos or SPhos, have been developed for the Buchwald-Hartwig amination and have shown broad applicability acsgcipr.org.

Table 2: Buchwald-Hartwig Amination for the Synthesis of this compound

| Aryl Halide | Amine Source | Catalyst | Ligand | Base | Product |

| 1-bromo-4,5-dimethyl-2-(trifluoromethoxy)benzene | Ammonia equivalent | Pd(OAc)2 or Pd2(dba)3 | XPhos, SPhos, etc. | NaOtBu, K3PO4, etc. | This compound |

Direct and Indirect Introduction of the Trifluoromethoxy Group

The introduction of the trifluoromethoxy group is a key transformation in the synthesis of the target molecule. Both direct and indirect methods have been developed for this purpose.

Direct Trifluoromethoxylation:

Direct C-H trifluoromethoxylation of an aniline precursor, such as 3,4-dimethylaniline, would be an ideal and atom-economical approach. However, direct C-H functionalization reactions often suffer from issues of regioselectivity, especially in the presence of multiple activating groups. While methods for the direct trifluoromethoxylation of arenes are emerging, achieving the desired regioselectivity on a complex substrate like 3,4-dimethylaniline remains a significant challenge nih.gov.

Another direct approach involves the trifluoromethoxylation of an existing functional group. For instance, the conversion of a hydroxyl group to a trifluoromethoxy group is a well-established method, as discussed in section 2.1.1 cas.cnmdpi.com.

Indirect Trifluoromethoxylation:

Indirect methods for introducing the trifluoromethoxy group often involve the transformation of other functional groups. One of the earliest and still relevant methods is the chlorine-fluorine exchange of a trichloromethoxy group (-OCCl3) using reagents like antimony trifluoride mdpi.com. This method would require the synthesis of a precursor containing a trichloromethoxy group at the desired position.

A more contemporary indirect method is the two-step sequence involving O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular OCF3 migration nih.gov. This protocol has been shown to be effective for the synthesis of ortho-trifluoromethoxylated aniline derivatives nih.govresearchgate.net. Applying this to a 3,4-dimethylaniline derivative would first involve the formation of the corresponding N-hydroxylamine, followed by O-trifluoromethylation and subsequent thermal or acid-catalyzed rearrangement to introduce the trifluoromethoxy group at the ortho position.

Table 3: Summary of Synthetic Strategies

| Strategy | Key Intermediate(s) | Key Reactions |

| Precursor Synthesis via Halogenation | 2-bromo-4,5-dimethylphenol, 1-bromo-4,5-dimethyl-2-(trifluoromethoxy)benzene | Bromination, Trifluoromethoxylation |

| Nitration/Reduction Pathway | 4,5-dimethyl-2-nitro-1-(trifluoromethoxy)benzene | Nitration, Reduction |

| Cross-Coupling | 1-bromo-4,5-dimethyl-2-(trifluoromethoxy)benzene | Buchwald-Hartwig Amination |

Copper-Mediated Trifluoromethoxylation of Aromatic Halides

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a foundational strategy for the formation of aryl-oxygen bonds. organic-chemistry.orgmdpi.com A plausible synthetic route to this compound via this methodology would involve the coupling of a halogenated precursor, such as 2-bromo-4,5-dimethylaniline or 1-bromo-4,5-dimethyl-2-nitrobenzene, with a trifluoromethoxide source.

The proposed reaction would proceed via a copper(I) trifluoromethoxide intermediate. This intermediate would then react with the aryl halide through a mechanism believed to involve oxidative addition and reductive elimination. organic-chemistry.org A significant challenge in this approach is the generation and stabilization of the trifluoromethoxide anion (⁻OCF₃), which is less stable than typical alkoxides. The reaction would likely require a protected aniline to prevent side reactions, high temperatures, and the use of specialized ligands to facilitate the catalytic cycle.

Table 1: Proposed Copper-Mediated Trifluoromethoxylation

| Starting Material | Reagents | Potential Product | Key Challenges |

|---|---|---|---|

| N-Acetyl-2-bromo-4,5-dimethylaniline | Cu(I) salt (e.g., CuI), Trifluoromethoxide source (e.g., KOCF₃), Ligand (e.g., Phenanthroline) | N-(4,5-Dimethyl-2-(trifluoromethoxy)phenyl)acetamide | Stability of ⁻OCF₃, harsh reaction conditions, catalyst efficiency. |

While copper-catalyzed methods for introducing the trifluoromethyl (-CF₃) group are well-established, direct copper-mediated trifluoromethoxylation remains a less-explored area, presenting an opportunity for future research. beilstein-journals.orgnih.gov

Trifluoromethoxy-Deoxofluorination Routes

An alternative pathway to aryl trifluoromethyl ethers involves the deoxofluorination of precursor molecules like phenols. This route avoids the direct coupling of the -OCF₃ group. For the synthesis of this compound, a logical starting material is 4,5-dimethyl-2-nitrophenol.

The synthesis proceeds in a multi-step sequence:

Fluoroformate Formation : The starting phenol (B47542), 4,5-dimethyl-2-nitrophenol, is first reacted with fluorophosgene (COF₂) to generate an aryl fluoroformate intermediate.

Deoxyfluorination : The aryl fluoroformate is subsequently treated with a fluorinating agent, such as sulfur tetrafluoride (SF₄). This step replaces the carbonyl oxygen with two fluorine atoms, converting the fluoroformate group (-O-C(O)F) into a trifluoromethoxy group (-OCF₃). nih.gov

Reduction : The resulting 4,5-dimethyl-1-(trifluoromethoxy)-2-nitrobenzene is then subjected to standard reduction conditions (e.g., catalytic hydrogenation with Pd/C or reduction with metals like Fe or Sn in acidic media) to convert the nitro group into the desired aniline functionality.

This method circumvents the need for handling unstable trifluoromethoxide reagents but requires the use of hazardous reagents like fluorophosgene and sulfur tetrafluoride. nih.gov

Chemo- and Regioselective Considerations in Synthesis

Achieving the desired 2,4,5-substitution pattern on the aniline ring is a primary challenge. The electronic properties of the amino group (or its protected form) and the two methyl groups dictate the regiochemical outcome of electrophilic or transition-metal-catalyzed reactions.

Control of Substitution Patterns

The most effective and regioselective method reported for the synthesis of ortho-trifluoromethoxylated anilines is a two-step sequence involving an intramolecular OCF₃ migration. beilstein-journals.orgresearchgate.net This strategy provides excellent control, directing the trifluoromethoxy group specifically to the position ortho to the amine.

The process for synthesizing this compound would be as follows:

Hydroxylamine Formation : The starting 4,5-dimethylaniline is first converted into its corresponding N-aryl-N-hydroxylamine derivative. This is typically achieved by reducing a precursor like 4,5-dimethyl-nitrobenzene with a reducing agent such as hydrazine in the presence of a Rh/C catalyst, followed by N-acetylation to form an N-aryl-N-hydroxyacetamide. researchgate.net

O-Trifluoromethylation : The N-hydroxyacetamide intermediate is then treated with an electrophilic trifluoromethylating reagent, such as a Togni reagent (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one). This step forms an N-(trifluoromethoxy)acetamido intermediate. researchgate.net

Thermally-Induced OCF₃ Migration : The crucial step is the thermal rearrangement of the N-(trifluoromethoxy)acetamido compound. Heating this intermediate in a solvent like nitromethane induces the migration of the OCF₃ group from the nitrogen atom to the ortho-position of the aromatic ring. researchgate.netresearchgate.net

The mechanism of the migration step is proposed to proceed via a heterolytic cleavage of the N–OCF₃ bond, forming a short-lived ion pair consisting of a nitrenium ion and a trifluoromethoxide anion. beilstein-journals.org Rapid recombination of this ion pair at the ortho-carbon, followed by tautomerization to restore aromaticity, yields the final ortho-trifluoromethoxylated product with high selectivity. beilstein-journals.org

Protecting Group Strategies for the Aniline Moiety

The aniline functional group is highly reactive and susceptible to oxidation and other unwanted side reactions under many synthetic conditions. Therefore, the use of protecting groups is essential for most synthetic routes.

In the context of the OCF₃ migration strategy, the aniline is converted into an N-acetyl-N-hydroxylamine (a hydroxyacetamide). researchgate.net Here, the acetyl group serves multiple purposes:

Protection : It protects the nitrogen from unwanted side reactions during the O-trifluoromethylation step.

Activation/Directing Group : It is integral to the structure of the intermediate that undergoes the desired thermal rearrangement.

After the OCF₃ group has been installed at the ortho position, the acetyl group can be removed under standard hydrolysis conditions (acidic or basic) to yield the final this compound.

For other potential routes, such as copper-mediated coupling, more conventional amine protecting groups like tert-Butoxycarbonyl (Boc) or Benzyl (Bn) could be employed. The choice of protecting group must be orthogonal to the reaction conditions used for trifluoromethoxylation and must be removable without affecting the newly installed -OCF₃ group. mdpi.com

Emerging Synthetic Routes and Catalyst Development for this compound

Recent advancements in synthetic chemistry are providing new tools for the introduction of fluorinated groups. These emerging methods often operate under milder conditions and offer novel reactivity patterns.

One of the most promising areas is visible-light photoredox catalysis . This strategy uses light to generate radical species under mild conditions. nih.gov For trifluoromethoxylation, this could involve the generation of a trifluoromethoxy radical (•OCF₃) from a suitable precursor, such as bis(trifluoromethyl)peroxide (BTMP). princeton.eduwikipedia.org This radical could then, in principle, be used for the direct C-H trifluoromethoxylation of a protected 4,5-dimethylaniline derivative. While this approach might suffer from regioselectivity issues, forming a mixture of isomers, the development of directed C-H functionalization methods under photoredox conditions is an active area of research.

New reagents are also being developed to facilitate these transformations. For instance, N-trifluoromethoxypyridinium salts have been used in Ru-catalyzed photoredox reactions for the C-H trifluoromethoxylation of arenes. nih.gov These newer methods avoid the pre-functionalization of the aromatic ring (e.g., halogenation) required in classical cross-coupling.

The development of novel catalysts continues to be a major focus. While copper remains a workhorse for many coupling reactions, researchers are exploring dual catalytic systems, for example combining photoredox catalysts with transition metals like copper or nickel, to enable previously challenging transformations under milder conditions. Such systems could potentially be adapted for the efficient synthesis of this compound in the future.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromo-4,5-dimethylaniline |

| 1-Bromo-4,5-dimethyl-2-nitrobenzene |

| Copper(I) iodide |

| Potassium trifluoromethoxide |

| Phenanthroline |

| N-(4,5-Dimethyl-2-(trifluoromethoxy)phenyl)acetamide |

| 4,5-Dimethyl-1-(trifluoromethoxy)-2-nitrobenzene |

| 4,5-Dimethyl-2-nitrophenol |

| Fluorophosgene |

| Sulfur tetrafluoride |

| 4,5-Dimethylaniline |

| 4,5-Dimethyl-nitrobenzene |

| Hydrazine |

| 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent) |

| Nitromethane |

| tert-Butoxycarbonyl (Boc) |

| Benzyl (Bn) |

| Bis(trifluoromethyl)peroxide (BTMP) |

Reactivity and Chemical Transformations of 4,5 Dimethyl 2 Trifluoromethoxy Aniline

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The aromatic ring of 4,5-dimethyl-2-(trifluoromethoxy)aniline is highly activated towards electrophilic aromatic substitution. The primary directing influence comes from the powerful ortho, para-directing amino group. The two methyl groups also contribute as ortho, para-directors, reinforcing the activation of the ring. Conversely, the trifluoromethoxy group is strongly electron-withdrawing and acts as a deactivating, meta-directing group.

Considering the positions on the benzene (B151609) ring:

Position 1: Substituted with -NH₂

Position 2: Substituted with -OCF₃

Position 3: Open for substitution. This position is ortho to the -OCF₃ and -CH₃ (at C4) groups, and meta to the -NH₂ and -CH₃ (at C5) groups.

Position 4: Substituted with -CH₃

Position 5: Substituted with -CH₃

Position 6: Open for substitution. This position is para to the -NH₂ group and ortho to the -CH₃ (at C5) and -NH₂ groups.

The directing effects of the substituents converge to make position 6 the most probable site for electrophilic attack, due to the strong para-directing effect of the amino group.

Halogenation Studies

Direct halogenation of anilines with reagents like Br₂ or Cl₂ can be aggressive, often leading to poly-substitution and oxidation. Milder halogenating agents are typically employed to achieve controlled mono-substitution. While specific halogenation studies on this compound are not extensively documented in publicly available literature, the reaction can be predicted to occur at the C6 position.

For analogous compounds, specific conditions have been developed for mono-bromination. For instance, N,N-dimethyl-3-(trifluoromethyl)aniline can be selectively brominated at the para position relative to the activating dimethylamino group using 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one. orgsyn.org This reagent provides a controlled source of electrophilic bromine.

| Starting Material | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| N,N-dimethyl-3-(trifluoromethyl)aniline | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane | -10°C to 0°C | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | orgsyn.org |

Note: This table presents data for an analogous compound to illustrate a potential synthetic route.

Nitration and Sulfonation Reactions

Nitration of anilines requires careful control of reaction conditions to prevent oxidation of the amino group by the strong nitric acid/sulfuric acid mixture. Often, the amino group is first protected via acylation (e.g., forming an acetanilide) to moderate its activating effect and protect it from oxidation. The protecting group can then be removed by hydrolysis after nitration.

Patent literature describes the nitration of a related precursor, 1,2-dichloro-4-trifluoromethoxybenzene, using a mixture of nitric and sulfuric acids, which yields a mixture of nitro isomers. google.comgoogle.com For this compound, after protection of the amine, nitration would be expected to yield the 6-nitro derivative.

Direct sulfonation of anilines with fuming sulfuric acid can also be complex. The initial reaction is often an acid-base reaction, forming anilinium sulfate. At high temperatures, this salt can rearrange to form sulfanilic acid (4-aminobenzenesulfonic acid). For the target molecule, sulfonation would likely occur at the C6 position, para to the amino group.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are generally not successful with anilines or other aromatic amines. wikipedia.orgresearchgate.netyoutube.com The basic nitrogen of the amino group acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This complexation deactivates the aromatic ring towards electrophilic attack and effectively shuts down the reaction. youtube.com Therefore, this compound is not expected to undergo Friedel-Crafts alkylation or acylation under standard conditions. To perform such a reaction, the amino group would need to be protected, typically as an amide, which deactivates the ring and may allow for the reaction to proceed under forcing conditions.

Nucleophilic Reactions Involving the Aniline Nitrogen

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This allows for a variety of reactions such as acylation, sulfonylation, and alkylation directly on the nitrogen atom.

Acylation and Sulfonylation of the Amine

The aniline nitrogen of this compound readily reacts with acylating agents like acyl chlorides or acid anhydrides in the presence of a base (such as pyridine (B92270) or triethylamine) to form stable amides. Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields sulfonamides. These reactions are typically high-yielding and are common for protecting the amino group or for synthesizing derivatives with specific properties.

| Reaction Type | Typical Reagent | Typical Base/Solvent | Product Type |

|---|---|---|---|

| N-Acylation | Acetyl Chloride (CH₃COCl) or Acetic Anhydride (B1165640) ((CH₃CO)₂O) | Pyridine or Triethylamine | N-(4,5-dimethyl-2-(trifluoromethoxy)phenyl)acetamide |

| N-Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Pyridine | N-(4,5-dimethyl-2-(trifluoromethoxy)phenyl)-4-methylbenzenesulfonamide |

Note: This table describes expected reactions based on general chemical principles of anilines.

Alkylation and Reductive Amination

Direct alkylation of primary anilines with alkyl halides is often difficult to control and can lead to mixtures of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. A more effective and widely used method for the controlled mono-alkylation of amines is reductive amination. wikipedia.org

This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine. The imine is then reduced in situ to the corresponding secondary amine. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.govorganic-chemistry.org This method is highly versatile and allows for the synthesis of a wide range of N-substituted aniline derivatives.

| Amine | Carbonyl Compound | Reducing Agent | Product Type | Reference Principle |

|---|---|---|---|---|

| This compound | Acetone | NaBH(OAc)₃ | N-isopropyl-4,5-dimethyl-2-(trifluoromethoxy)aniline | wikipedia.org5z.com |

| This compound | Formaldehyde | NaBH₃CN | N-methyl-4,5-dimethyl-2-(trifluoromethoxy)aniline | wikipedia.org5z.com |

Note: This table illustrates the expected outcome of reductive amination based on established procedures for anilines.

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be readily converted into a diazonium salt. This process, known as diazotization, typically involves treating the aniline with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid) at low temperatures (0–5 °C).

The resulting 4,5-dimethyl-2-(trifluoromethoxy)benzenediazonium salt is a highly valuable synthetic intermediate. The diazonium group (-N2+) is an excellent leaving group (as dinitrogen gas) and can be displaced by a wide variety of nucleophiles, allowing for the introduction of diverse functional groups onto the aromatic ring. These transformations provide a powerful route to functionalized derivatives that are not easily accessible through direct substitution methods.

Key transformations of the diazonium salt include:

Sandmeyer Reaction: Treatment with copper(I) salts (CuCl, CuBr, CuCN) allows for the introduction of chloro, bromo, and cyano groups, respectively.

Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (ArN2BF4) introduces a fluorine atom.

Gattermann Reaction: Similar to the Sandmeyer reaction, this uses copper powder and the corresponding mineral acid to introduce halogens.

Hydrolysis: Heating the diazonium salt in an aqueous acidic solution yields the corresponding phenol (B47542), 4,5-Dimethyl-2-(trifluoromethoxy)phenol.

Iodination: Reaction with potassium iodide introduces an iodine atom.

The electronic nature of the substituents on the ring can influence the stability and reactivity of the diazonium salt. The electron-donating methyl groups and the electron-withdrawing trifluoromethoxy group have opposing effects, but the diazotization reaction is generally robust for a wide range of substituted anilines.

| Reaction | Reagent(s) | Product |

| Diazotization | NaNO₂, HCl, 0-5 °C | 4,5-Dimethyl-2-(trifluoromethoxy)benzenediazonium chloride |

| Sandmeyer (Br) | CuBr | 1-Bromo-4,5-dimethyl-2-(trifluoromethoxy)benzene |

| Sandmeyer (Cl) | CuCl | 1-Chloro-4,5-dimethyl-2-(trifluoromethoxy)benzene |

| Sandmeyer (CN) | CuCN | 2,3-Dimethyl-6-(trifluoromethoxy)benzonitrile |

| Iodination | KI | 1-Iodo-4,5-dimethyl-2-(trifluoromethoxy)benzene |

| Hydrolysis | H₂O, Δ | 4,5-Dimethyl-2-(trifluoromethoxy)phenol |

Transformations of the Trifluoromethoxy Group

Stability and Reactivity under Various Conditions

The trifluoromethoxy (-OCF3) group is renowned for its exceptional chemical and thermal stability. This robustness is attributed to the strong carbon-fluorine and carbon-oxygen bonds. The C-F bond is one of the strongest single bonds in organic chemistry. tcichemicals.com The trifluoromethoxy group is significantly more stable than a methoxy (B1213986) group and is resistant to a wide range of chemical conditions, including strong acids, bases, oxidants, and reductants, that would typically cleave an ether linkage.

This stability makes the -OCF3 group a valuable substituent in medicinal chemistry and materials science, where it can be used to block metabolic oxidation and fine-tune electronic properties without being susceptible to degradation during subsequent synthetic steps. mdpi.com For this compound, the -OCF3 group is expected to remain inert during most transformations involving the amino group or other positions on the aromatic ring.

Potential for Cleavage or Modification

Despite its high stability, the cleavage or modification of the trifluoromethoxy group is possible under specific, harsh conditions, though it remains a significant synthetic challenge. Unlike the related trifluoromethyl (-CF3) group, where C-F bond activation has been achieved under certain catalytic conditions, transformations of the -OCF3 group are less common. tcichemicals.comresearchgate.net

Potential, albeit challenging, transformations could include:

Cleavage with Strong Lewis Acids: Potent Lewis acids, such as boron tribromide (BBr3), which are commonly used for cleaving aryl methyl ethers, may potentially effect the cleavage of the C-O bond in the trifluoromethoxy group, though this would likely require more forcing conditions.

Reductive Defluorination: Methods involving highly reactive reducing agents or specific catalytic systems might achieve partial or complete defluorination, but this is not a standard transformation and would likely suffer from low selectivity and yield.

Due to the extreme conditions required, such transformations are generally not practical and would likely be incompatible with other functional groups on the molecule. For most synthetic purposes, the trifluoromethoxy group is considered a highly stable spectator group.

Metal-Catalyzed Coupling Reactions of Functionalized this compound

To participate in metal-catalyzed cross-coupling reactions, the this compound must first be functionalized to introduce a suitable leaving group, typically a halide (Br, I) or a triflate (OTf). This is most conveniently achieved via the diazotization of the aniline followed by a Sandmeyer or related reaction to install a bromine or iodine atom, yielding, for example, 1-Bromo-4,5-dimethyl-2-(trifluoromethoxy)benzene . This aryl halide is an excellent substrate for a variety of palladium-catalyzed coupling reactions.

Suzuki, Sonogashira, and Heck Couplings

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. harvard.edunih.gov 1-Bromo-4,5-dimethyl-2-(trifluoromethoxy)benzene can be coupled with various aryl, heteroaryl, or vinyl boronic acids or esters to produce biaryl and substituted styrene (B11656) derivatives. The reaction is typically tolerant of a wide range of functional groups. mdpi.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The coupling of 1-Bromo-4,5-dimethyl-2-(trifluoromethoxy)benzene with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would yield substituted alkynylarenes. The reaction is generally carried out under mild conditions. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com Reacting 1-Bromo-4,5-dimethyl-2-(trifluoromethoxy)benzene with an alkene like styrene or an acrylate (B77674) ester in the presence of a palladium catalyst and a base would result in the formation of a new, more substituted alkene. nih.gov

| Coupling Reaction | Partner | Catalyst System (Typical) | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Amine Base | Arylalkyne |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Substituted Alkene |

Negishi and Stille Couplings

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgacs.org This method is known for its high functional group tolerance and reactivity. The functionalized 1-Bromo-4,5-dimethyl-2-(trifluoromethoxy)benzene could be coupled with alkyl-, vinyl-, or arylzinc reagents to form the corresponding C-C bond. researchgate.net

Stille Coupling: The Stille reaction couples an organohalide with an organotin reagent (organostannane) using a palladium catalyst. organic-chemistry.orgwikipedia.org A key advantage is the stability of organostannanes to air and moisture. The reaction between 1-Bromo-4,5-dimethyl-2-(trifluoromethoxy)benzene and an appropriate organostannane would provide access to a wide variety of coupled products, including ketones via Stille-carbonylative cross-coupling. libretexts.orgnih.gov The main drawback of this method is the toxicity of the tin reagents. organic-chemistry.org

| Coupling Reaction | Partner | Catalyst System (Typical) | Product Type |

| Negishi | Organozinc reagent | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | Alkylated/Arylated Arene |

| Stille | Organostannane | Pd(PPh₃)₄, LiCl | Alkylated/Arylated Arene |

Oxidation and Reduction Chemistry of this compound

The reactivity of this compound in oxidation and reduction reactions is primarily dictated by the amine functionality, the electron-donating methyl groups, and the electron-withdrawing trifluoromethoxy group attached to the aromatic ring. While specific studies on the oxidation and reduction of this particular molecule are not extensively documented in publicly available literature, its behavior can be inferred from the well-established chemistry of substituted anilines.

Amine Oxidation Pathways

The primary site of oxidation in this compound is the amino group. The presence of two electron-donating methyl groups on the benzene ring increases the electron density at the amine, making it susceptible to oxidation. However, the strongly electron-withdrawing trifluoromethoxy group at the ortho position can modulate this reactivity.

One of the most common oxidative transformations of aromatic amines is their conversion to azo compounds. This typically proceeds through a diazotization reaction followed by a coupling reaction. In the first step, the primary aromatic amine reacts with a source of nitrous acid (often generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt can then couple with an activated aromatic ring to form an azo compound.

For this compound, the expected reaction would be:

Step 1: Diazotization

this compound + HNO2 + H+ → [4,5-Dimethyl-2-(trifluoromethoxy)phenyl]diazonium ion + 2H2O

Step 2: Azo Coupling

[4,5-Dimethyl-2-(trifluoromethoxy)phenyl]diazonium ion + Ar-H (activated aromatic compound) → 4,5-Dimethyl-2-(trifluoromethoxy)phenyl-N=N-Ar + H+

Another potential oxidation pathway involves the direct oxidative coupling of the amine. Under certain catalytic conditions, primary anilines can undergo oxidative coupling to form symmetrical azo compounds. For instance, copper-catalyzed oxidative coupling of anilines has been reported to yield azobenzenes. nih.gov The general reaction is as follows:

2 * this compound + [O] → 4,5,4',5'-Tetramethyl-2,2'-bis(trifluoromethoxy)azobenzene + H2O

The specific oxidant and catalyst system would be crucial in determining the feasibility and yield of such a reaction.

Electrochemical oxidation of anilines is another well-studied area. The oxidation of aniline derivatives typically involves the formation of a radical cation as an intermediate, which can then undergo further reactions, including polymerization or coupling. sci-hub.se The presence of the trifluoromethoxy and dimethyl substituents would influence the oxidation potential of the molecule.

Reductive Behavior in Complex Environments

The reductive chemistry of this compound is largely characterized by the stability of its functional groups under typical reducing conditions.

The trifluoromethoxy group is known to be highly stable and generally resistant to chemical reduction. This stability is a key feature that makes it a valuable substituent in medicinal and agricultural chemistry. Therefore, under most reductive conditions that target other functional groups, the trifluoromethoxy group is expected to remain intact.

The aromatic ring itself can be reduced under harsh conditions, such as catalytic hydrogenation at high pressure and temperature, to yield the corresponding cyclohexylamine (B46788) derivative. However, this is a high-energy process and requires specific catalytic systems.

The primary focus of reductive transformations involving precursors to this compound is the reduction of a nitro group to form the amine. The synthesis of many substituted anilines, including those with trifluoromethoxy groups, often involves the nitration of an aromatic precursor followed by the reduction of the nitro group. Common methods for this reduction include catalytic hydrogenation (e.g., using Pd/C and H2) or chemical reduction with metals in acidic media (e.g., Sn/HCl or Fe/HCl). ontosight.ai

For instance, the synthesis of 2-(trifluoromethoxy)aniline (B52511) can be achieved by the reduction of 2-nitro-1-(trifluoromethoxy)benzene. A similar synthetic strategy would be applicable to this compound, starting from the corresponding nitroaromatic compound.

Once the amine is formed, it is generally stable to further reduction under standard laboratory conditions. In complex chemical environments, the reactivity of the amine group would more likely be as a nucleophile or a base, rather than as a substrate for reduction.

Below is a table summarizing the expected reactivity based on the chemistry of analogous compounds.

| Reaction Type | Reagents and Conditions | Expected Product(s) | Notes |

| Oxidation | |||

| Diazotization & Azo Coupling | 1. NaNO2, HCl, 0-5 °C2. Activated aromatic compound | Azo compound | A common reaction for primary aromatic amines. |

| Oxidative Coupling | Cu(I) catalyst, oxidant | Symmetrical azo compound | Feasibility depends on the specific catalytic system. nih.gov |

| Electrochemical Oxidation | Applied potential | Polymer or coupled products | Involves radical cation intermediates. sci-hub.se |

| Reduction | |||

| Catalytic Hydrogenation (Aromatic Ring) | High pressure H2, catalyst (e.g., Rh/C) | 4,5-Dimethyl-2-(trifluoromethoxy)cyclohexylamine | Requires forcing conditions. |

| Stability of -OCF3 group | Common reducing agents (e.g., NaBH4, LiAlH4) | No reaction | The trifluoromethoxy group is highly stable to reduction. |

Derivatization Strategies Utilizing 4,5 Dimethyl 2 Trifluoromethoxy Aniline As a Synthon

Synthesis of Amide and Urea (B33335) Derivatives

The nucleophilic primary amine group of 4,5-Dimethyl-2-(trifluoromethoxy)aniline is readily acylated or converted into urea and thiourea (B124793) analogs, which are common structural motifs in pharmacologically active compounds.

The reaction of this compound with carboxylic acid derivatives or sulfonyl chlorides provides a direct route to carboxamides and sulfonamides, respectively.

Carboxamides: The most common method for carboxamide synthesis involves the N-acylation of the aniline (B41778) with an acyl chloride or anhydride (B1165640). This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction proceeds readily, affording the corresponding N-aryl amide. Alternatively, direct coupling with a carboxylic acid can be achieved using peptide coupling reagents.

Sulfonamides: Similarly, sulfonamides are synthesized by reacting the aniline with a sulfonyl chloride, often in the presence of a base like pyridine. This reaction, known as the Hinsberg test for primary amines, yields a stable sulfonamide derivative.

The table below illustrates representative amide derivatives synthesized from this compound.

| Reagent | Product Name |

| Acetyl chloride | N-(4,5-Dimethyl-2-(trifluoromethoxy)phenyl)acetamide |

| Benzoyl chloride | N-(4,5-Dimethyl-2-(trifluoromethoxy)phenyl)benzamide |

| Benzenesulfonyl chloride | N-(4,5-Dimethyl-2-(trifluoromethoxy)phenyl)benzenesulfonamide |

| p-Toluenesulfonyl chloride | N-(4,5-Dimethyl-2-(trifluoromethoxy)phenyl)-4-methylbenzenesulfonamide |

Urea and thiourea derivatives are important functional groups in drug design. Syntheses starting from this compound can be accomplished through several established routes.

Ureas: The reaction of the aniline with an isocyanate is a high-yield, one-step method for producing N,N'-disubstituted ureas. nih.gov The nucleophilic amine attacks the electrophilic carbon of the isocyanate to form the urea linkage. Another approach involves the reaction of the aniline with phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) to form an intermediate isocyanate or carbamoyl (B1232498) chloride, which can then react with another amine to yield either symmetrical or unsymmetrical ureas. The synthesis of ureas directly from anilines and carbon dioxide is also an area of active research, presenting a greener alternative. researchgate.net

Thioureas: Analogous to urea synthesis, thioureas are readily prepared by treating the aniline with an isothiocyanate. The amine group adds to the central carbon of the isothiocyanate to form the C-N bond of the thiourea.

The table below shows examples of urea and thiourea derivatives.

| Reagent | Product Name |

| Phenyl isocyanate | 1-(4,5-Dimethyl-2-(trifluoromethoxy)phenyl)-3-phenylurea |

| Methyl isocyanate | 1-(4,5-Dimethyl-2-(trifluoromethoxy)phenyl)-3-methylurea |

| Phenyl isothiocyanate | 1-(4,5-Dimethyl-2-(trifluoromethoxy)phenyl)-3-phenylthiourea |

| Allyl isothiocyanate | 1-Allyl-3-(4,5-Dimethyl-2-(trifluoromethoxy)phenyl)thiourea |

Cycloaddition Reactions and Heterocyclic Compound Formation

The aniline scaffold is a cornerstone in the synthesis of a multitude of nitrogen-containing heterocycles. This compound can be utilized in various cyclization and cycloaddition reactions to construct fused ring systems.

Quinolines: The quinoline (B57606) core is a privileged structure in medicinal chemistry. Several classic reactions can employ this compound as the starting material. In the Combes quinoline synthesis, an aniline is condensed with a 1,3-dicarbonyl compound under acidic conditions. jptcp.com The Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. jptcp.com Another powerful method is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone) to form the quinoline ring. organic-chemistry.org In this case, this compound would first need to be converted into the corresponding 2-aminoaryl ketone.

Indoles: Indoles are another critical heterocyclic motif. While the direct use of this compound in classic indole (B1671886) syntheses like the Fischer synthesis is not direct (it requires prior conversion to a hydrazine), modern palladium-catalyzed methods offer a more direct route. For instance, the Larock indole synthesis involves the palladium-catalyzed coupling and cyclization of an o-haloaniline with an alkyne. nsf.gov Therefore, conversion of this compound to its ortho-iodinated or brominated derivative would provide a suitable precursor for this transformation.

The synthesis of benzoxazoles and benzothiazoles from an aniline typically requires that the aniline possess an oxygen or sulfur nucleophile at the ortho position (i.e., as a 2-aminophenol (B121084) or 2-aminothiophenol). While this compound does not possess this functionality, it can serve as a precursor to intermediates suitable for such cyclizations.

A modern approach involves the copper-catalyzed intramolecular cyclization of ortho-haloanilides. acs.org In this strategy, this compound would first be acylated, followed by halogenation at the position ortho to the amide group. The resulting o-haloanilide can then undergo an intramolecular C-O or C-S cross-coupling reaction to form the benzoxazole (B165842) or benzothiazole (B30560) ring. acs.org Another method involves the reaction of 2-aminophenols with tertiary amides in the presence of triflic anhydride (Tf₂O) to form 2-substituted benzoxazoles. nih.gov

Anilines are valuable starting materials for building larger polycyclic aromatic hydrocarbons (PAHs), particularly those incorporating nitrogen atoms. rsc.org One classical method is the Pschorr cyclization, where a diazonium salt, generated from an aniline, undergoes intramolecular radical cyclization to form a new ring. To utilize this, this compound would be derivatized with a suitably positioned aromatic ring (e.g., via N-benzylation followed by diazotization) to enable the ring-closing reaction.

More contemporary methods utilize transition-metal-catalyzed annulation reactions. For instance, aryl-substituted anilines can undergo diazotization followed by cyclization to yield cyclopenta-fused polycyclic aromatic hydrocarbons under mild conditions using reagents like tert-butyl nitrite (B80452) (tBuONO). rsc.org This highlights the role of the aniline group as a handle for initiating ring-forming cascades that expand the aromatic system.

Polymer Chemistry Applications

The amine functionality of this compound serves as a key reactive site for its incorporation into polymeric structures. The substituents on the aromatic ring are expected to significantly influence the properties of the resulting polymers, such as solubility, thermal stability, and electronic characteristics.

This compound can theoretically serve as a monomer in various polycondensation and polymerization reactions. The primary amine group can react with a variety of difunctional monomers, such as diacyl chlorides, dicarboxylic acids, or diisocyanates, to form polyamides, polyimides, and polyureas, respectively.

The presence of the trifluoromethoxy group is anticipated to enhance the solubility of the resulting polymers in organic solvents, a desirable property for polymer processing. sci-hub.se Furthermore, the fluorine content can impart hydrophobicity and improve the thermal and oxidative stability of the polymer backbone. The methyl groups, being electron-donating, can modulate the electronic properties and may also contribute to improved solubility.

Table 1: Potential Polycondensation Reactions Involving this compound

| Co-monomer Type | Resulting Polymer | Expected Properties |

| Diacyl Chloride | Polyamide | High thermal stability, good solubility, chemical resistance |

| Dicarboxylic Acid | Polyamide | Similar to diacyl chloride route, potentially milder reaction conditions |

| Dianhydride | Polyimide | Excellent thermal and mechanical properties, good dielectric properties |

| Diisocyanate | Polyurea | Good mechanical strength, potential for elastomeric properties |

Aniline and its derivatives are well-known precursors for the synthesis of polyaniline, a conducting polymer with a wide range of applications in electronics, sensors, and energy storage. rsc.orgnih.gov The electrochemical or chemical oxidation of this compound could potentially lead to a novel electroactive polymer.

The electronic properties of the resulting polymer would be significantly influenced by the substituents. The electron-donating methyl groups would tend to lower the oxidation potential of the monomer, facilitating polymerization. Conversely, the strongly electron-withdrawing trifluoromethoxy group would increase the oxidation potential. This electronic push-pull effect could lead to a polymer with a tailored band gap and unique spectroelectrochemical properties. The steric hindrance from the ortho-trifluoromethoxy group might affect the planarity of the polymer chain, which in turn would influence its conductivity.

Table 2: Predicted Electronic Properties of a Hypothetical Polymer Derived from this compound

| Property | Predicted Effect of Substituents | Potential Application |

| Oxidation Potential | Moderate to high due to competing effects | Electrochromic devices, sensors |

| Electrical Conductivity | Moderate, influenced by steric hindrance | Antistatic coatings, charge-dissipating materials |

| Optical Properties | Tunable absorption and emission | Organic light-emitting diodes (OLEDs), smart windows |

The data in this table is predictive and based on the known effects of similar substituents on the properties of polyaniline, as direct experimental data is not available.

Ligand Design and Metal Complexation

The nitrogen atom of the amine group in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. Furthermore, the amine group can be readily derivatized to create more complex chelating ligands.

This compound can serve as a starting material for the synthesis of a variety of chelate ligands. For instance, Schiff base condensation with salicylaldehydes or other carbonyl-containing compounds can yield multidentate ligands capable of forming stable complexes with a range of metal ions. nih.gov The resulting ligands would possess both nitrogen and oxygen donor atoms for metal coordination.

The trifluoromethoxy and dimethyl groups would play a crucial role in modulating the properties of the resulting metal complexes. The steric bulk of these groups can influence the coordination geometry around the metal center and the stability of the complex. The electronic effects of these substituents can alter the electron density on the donor atoms, thereby affecting the strength of the metal-ligand bonds.

The coordination chemistry of ligands derived from this compound would be a rich area of investigation. The study of their complexes with various transition metals, lanthanides, and actinides could reveal interesting structural, magnetic, and photophysical properties. The presence of the fluorine-containing trifluoromethoxy group could also facilitate the use of these complexes in 19F NMR studies to probe the coordination environment.

Table 3: Potential Metal Complexes with Ligands Derived from this compound

| Metal Ion | Potential Coordination Geometry | Possible Application |

| Copper(II) | Square planar or distorted octahedral | Catalysis, magnetic materials |

| Iron(III) | Octahedral | Bioinorganic modeling, spin-crossover materials |

| Lanthanide(III) | High coordination numbers (e.g., 8 or 9) | Luminescent probes, magnetic resonance imaging (MRI) contrast agents |

| Palladium(II) | Square planar | Homogeneous catalysis (e.g., cross-coupling reactions) |

This table is illustrative and suggests potential areas of research based on the coordination preferences of the listed metal ions and the nature of the proposed ligands.

Incorporation into Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Aniline and its derivatives are known to participate in the formation of supramolecular assemblies through hydrogen bonding. sci-hub.seresearchgate.net

The amine group of this compound can act as a hydrogen bond donor, while the oxygen and fluorine atoms of the trifluoromethoxy group could potentially act as weak hydrogen bond acceptors. The aromatic ring itself can participate in π-π stacking interactions. This combination of interaction sites suggests that this compound and its derivatives could be valuable building blocks for the construction of complex supramolecular architectures, such as molecular crystals, liquid crystals, and gels.

Table 4: Potential Non-Covalent Interactions Involving this compound in Supramolecular Assemblies

| Interaction Type | Participating Groups | Relative Strength | Influence on Assembly |

| Hydrogen Bonding | N-H --- N/O/F | Moderate to Strong | Directional control, formation of chains, sheets, or networks |

| π-π Stacking | Aromatic rings | Moderate | Packing of aromatic cores, charge-transfer interactions |

| van der Waals Forces | Methyl and trifluoromethoxy groups | Weak | Space-filling and overall stability |

| Dipole-Dipole Interactions | C-F and C-O bonds | Weak to Moderate | Orientation of molecules within the assembly |

This table provides a qualitative overview of the potential non-covalent interactions and their roles in the supramolecular chemistry of this compound.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 4,5 Dimethyl 2 Trifluoromethoxy Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the unique fluorine environment of 4,5-dimethyl-2-(trifluoromethoxy)aniline.

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons. The electron-donating nature of the amino group and the methyl groups, along with the electron-withdrawing effect of the trifluoromethoxy group, will influence the chemical shifts of the aromatic protons core.ac.uk.

The aromatic region will likely display two singlets for the protons at positions 3 and 6 of the benzene (B151609) ring. The protons of the two methyl groups at positions 4 and 5 would also present as singlets, with their chemical shifts influenced by their position on the aromatic ring. The amine (-NH2) protons typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration rsc.orghmdb.ca.

Predicted 1H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H-3 | 6.7 - 7.0 | s |

| Aromatic H-6 | 6.8 - 7.2 | s |

| -NH2 | 3.5 - 4.5 | br s |

| -CH3 (at C-4) | 2.1 - 2.3 | s |

| -CH3 (at C-5) | 2.1 - 2.3 | s |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The 13C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the amino group (C-1) and the trifluoromethoxy group (C-2) will have characteristic chemical shifts. The carbons bearing the methyl groups (C-4 and C-5) will also be distinguishable, as will the quaternary carbons and the methyl carbons themselves. The trifluoromethoxy group will cause the C-2 signal to appear as a quartet due to coupling with the three fluorine atoms rsc.org.

Predicted 13C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (-NH2) | 140 - 145 |

| C-2 (-OCF3) | 145 - 150 (q) |

| C-3 | 115 - 120 |

| C-4 (-CH3) | 130 - 135 |

| C-5 (-CH3) | 125 - 130 |

| C-6 | 120 - 125 |

| -CH3 (at C-4) | 18 - 22 |

| -CH3 (at C-5) | 18 - 22 |

| -CF3 | 120 - 125 (q) |

Note: These are predicted values and may vary based on solvent and experimental conditions. 'q' denotes a quartet.

19F NMR is a highly sensitive technique for probing the trifluoromethoxy group. A single signal is expected for the three equivalent fluorine atoms of the -OCF3 group. The chemical shift of this signal is characteristic of trifluoromethoxy groups attached to an aromatic ring. The signal will appear as a singlet in a proton-decoupled 19F NMR spectrum. In a coupled spectrum, it may show long-range couplings to the aromatic protons. The typical chemical shift range for an aryl trifluoromethoxy group is between -57 and -60 ppm nih.govdoi.org.

Two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of the 1H and 13C NMR signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment would show correlations between scalar-coupled protons. For this compound, it would primarily be used to confirm the absence of coupling between the aromatic protons, which are expected to be singlets.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. This would be instrumental in assigning the signals for the C-3/H-3 and C-6/H-6 pairs, as well as the methyl carbons and their respective protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It would be valuable for confirming the positions of the substituents on the aromatic ring. For example, correlations would be expected between the methyl protons and the adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space. This could be used to confirm the spatial proximity of the methyl groups to their neighboring aromatic protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of the aniline (B41778) and trifluoromethoxy moieties. A study on the closely related molecule 4,5-dimethyl-2-nitroaniline provides a basis for the assignment of vibrations related to the dimethylaniline core researchgate.netrasayanjournal.co.in.

Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| -NH2 | Symmetric Stretching | 3350 - 3450 |

| -NH2 | Asymmetric Stretching | 3450 - 3550 |

| -NH2 | Scissoring | 1600 - 1650 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methyl) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Ring Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-O | Stretching | 1200 - 1300 |

| -OCF3 | C-F Stretching | 1100 - 1200 (strong) |

| -OCF3 | Deformation | 700 - 800 |

The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the 3300-3500 cm-1 region in the IR spectrum researchgate.net. The aromatic C-H and methyl C-H stretching vibrations are expected in their usual regions. The C-N stretching vibration of the aniline moiety will also be present.

The trifluoromethoxy group has very strong and characteristic C-F stretching absorptions, typically in the 1100-1200 cm-1 region cdnsciencepub.com. These strong bands are often a prominent feature in the IR spectrum of compounds containing this group. The Raman spectrum will also show characteristic bands for the aromatic ring and the substituents.

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of molecules. For this compound, the rotational freedom around the C-N and C-O bonds can give rise to multiple stable conformers. Each conformer possesses a unique set of vibrational modes, which act as distinct "fingerprints" in the vibrational spectrum.

The analysis of these spectral signatures allows for the identification and characterization of the different conformations present in a sample. Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental spectroscopy to predict the vibrational frequencies of potential conformers. researchgate.netiu.edu.sa By comparing the calculated spectra with the experimental IR and Raman data, a detailed assignment of vibrational bands to specific functional groups and conformational states can be achieved. rasayanjournal.co.inmdpi.com For instance, the stretching vibrations of the N-H bonds in the amine group and the C-F bonds in the trifluoromethoxy group are particularly sensitive to the local electronic and steric environment, making them excellent probes for conformational changes. mdpi.com The presence of bulky substituents on the aniline ring can lead to the existence of a mixture of isomers, which can be identified through their unique vibrational bands. mdpi.com

Below is a table of expected characteristic vibrational frequencies for this compound, which would be crucial for its conformational analysis.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

| Asymmetric & Symmetric N-H Stretch | -NH₂ | 3400-3500 | Sensitive to hydrogen bonding and conformation. |

| Aromatic C-H Stretch | Ar-H | 3000-3100 | Characteristic of the benzene ring. |

| Asymmetric & Symmetric C-H Stretch | -CH₃ | 2920-2980 | Vibrations from the two methyl groups. |

| C-N Stretch | Ar-NH₂ | 1250-1350 | Influenced by the electronic nature of the ring. |

| C-O-C Asymmetric Stretch | Ar-O-CF₃ | 1200-1300 | Strong absorption band. |

| C-F Stretch | -CF₃ | 1100-1200 | Typically very strong and characteristic IR absorptions. |

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy. This capability is essential for confirming the identity of this compound and for characterizing its derivatives and potential metabolites.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

The choice of ionization technique is critical for the successful analysis of a compound by mass spectrometry. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two of the most common soft ionization methods used in conjunction with liquid chromatography-mass spectrometry (LC-MS).

Electrospray Ionization (ESI) is particularly well-suited for polar and ionizable molecules. youtube.com Given the presence of the basic amine group, this compound is expected to ionize efficiently in positive-ion ESI mode, primarily forming the protonated molecule, [M+H]⁺. nih.gov ESI is a soft ionization technique, meaning it typically imparts minimal excess energy to the analyte, resulting in abundant molecular ions with little fragmentation, which is ideal for accurate mass determination. nih.gov

Fragmentation Pathways and Isotopic Pattern Analysis

Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation patterns of this compound can be predicted based on the functional groups present. Common fragmentation pathways for aromatic amines often involve cleavage of bonds alpha to the amine group or fragmentation of the substituents on the aromatic ring. nih.govresearchgate.netscispace.com

The knowledge of these fragmentation pathways is crucial for the structural elucidation of related compounds and metabolites. nih.gov For the trifluoromethoxy group, characteristic losses of CF₃ or OCF₃ radicals might be observed. The accurate mass measurement of these fragment ions helps to confirm their elemental composition and elucidate the fragmentation mechanism. scispace.com

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Potential Fragment Structure |

| 220.0898 ([M+H]⁺) | 203.0632 | NH₃ | [C₉H₈F₃O]⁺ |

| 220.0898 ([M+H]⁺) | 151.0653 | CF₃ | [C₉H₉NO]⁺ |

| 220.0898 ([M+H]⁺) | 135.0699 | OCF₃ | [C₉H₉N]⁺ |

| 220.0898 ([M+H]⁺) | 120.0468 | CH₃, OCF₃ | [C₈H₆N]⁺ |

Isotopic pattern analysis provides an additional layer of confirmation for the elemental composition. While fluorine is monoisotopic (¹⁹F), the presence of carbon (¹²C and ¹³C) and nitrogen (¹⁴N and ¹⁵N) gives rise to a characteristic isotopic distribution in the mass spectrum. researchgate.net The relative abundances of the M+1 and M+2 peaks can be calculated and compared with the experimental data to validate the assigned molecular formula. For organofluorine compounds, the isotopic pattern is distinct, with relatively weak M+1 peaks compared to compounds containing elements like chlorine or bromine. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Studies

To perform a single crystal X-ray diffraction study, a high-quality single crystal of this compound must first be grown. mdpi.com The crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis reveals the electron density distribution within the crystal, from which a model of the atomic arrangement can be built and refined. researchgate.netacs.org

The results of such a study would provide precise measurements of all bond lengths and angles within the molecule. For example, it would confirm the geometry of the aniline ring, the orientation of the methyl and trifluoromethoxy substituents, and the conformation of the amine group relative to the ring. This information is invaluable for understanding the steric and electronic effects of the substituents on the molecular structure. nih.gov

| Parameter | Expected Value | Significance |

| C-N Bond Length | ~1.38-1.42 Å | Indicates the degree of delocalization of the nitrogen lone pair into the aromatic ring. |

| C-O Bond Length | ~1.35-1.39 Å | Reflects the strength of the ether linkage. |

| C-F Bond Length | ~1.32-1.35 Å | Typical for a trifluoromethyl or trifluoromethoxy group. |

| C-N-H Bond Angle | ~110-115° | Defines the geometry of the amine group. |

| Dihedral Angle (Ring-O-C-F) | Variable | Describes the conformation of the trifluoromethoxy group. |

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds. rsc.org

For this compound, the amine group is capable of acting as a hydrogen bond donor (N-H), and the oxygen and fluorine atoms can act as hydrogen bond acceptors. Therefore, N-H···O or N-H···F hydrogen bonds are likely to be significant in determining the crystal packing. researchgate.net The trifluoromethoxy group, with its highly electronegative fluorine atoms, can also participate in other non-covalent interactions, including C-H···F contacts and potentially F···F interactions, which can influence how molecules pack together. researchgate.netacs.orgnih.gov The aromatic rings may engage in π-π stacking interactions. Analysis of these intermolecular forces is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. nih.gov

Advanced Spectroscopic Methods for Specific Structural Features

The unambiguous structural elucidation of this compound relies on a suite of advanced spectroscopic methodologies. While standard one-dimensional Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide foundational data, two-dimensional NMR techniques and high-resolution mass spectrometry are indispensable for confirming the precise substitution pattern and characterizing the distinct electronic environment imparted by the trifluoromethoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for delineating the covalent framework of the molecule. Advanced NMR experiments provide through-bond and through-space correlation data, which is crucial for assigning the signals of the closely related aromatic protons and methyl groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct singlets in the aromatic region, corresponding to the protons at the C3 and C6 positions. The presence of two separate singlets, rather than coupled doublets, would confirm the 1,2,4,5-tetrasubstituted pattern of the benzene ring. The two methyl groups at the C4 and C5 positions would also appear as distinct singlets in the aliphatic region. The amine (-NH₂) protons would typically present as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides critical information about the carbon skeleton. The spectrum will display signals for the six aromatic carbons, the two methyl carbons, and a characteristic quartet for the trifluoromethoxy carbon due to coupling with the three fluorine atoms. The chemical shift of the carbon attached to the trifluoromethoxy group (C2) is significantly influenced by the electronegative fluorine atoms.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp singlet, characteristic of the -OCF₃ group. Its chemical shift, typically in the range of -50 to -70 ppm relative to a CFCl₃ standard, provides definitive evidence for the presence and electronic environment of the trifluoromethoxy substituent. wikipedia.org Studies on related trifluoromethylanilines have demonstrated the utility of ¹⁹F NMR in monitoring the compound and its metabolites. nih.govnih.gov

2D NMR Techniques (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. For this molecule, no cross-peaks would be expected between the two aromatic protons, confirming their para-relationship (a 4-bond separation) and lack of typical 3-bond (ortho) or 4-bond (meta) coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.comsdsu.edu It would be used to definitively assign the chemical shifts of the C3 and C6 carbons by correlating them to their respective attached protons. Similarly, it would link the methyl proton signals to their corresponding carbon signals.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key HMBC Correlations (¹H → ¹³C) |

| ¹H NMR | |||

| H-3 | 6.8 - 7.2 | s | C1, C2, C4, C5 |

| H-6 | 6.7 - 7.1 | s | C1, C2, C4, C5 |

| CH₃-4 | 2.1 - 2.3 | s | C3, C4, C5 |

| CH₃-5 | 2.1 - 2.3 | s | C4, C5, C6 |

| NH₂ | 3.5 - 4.5 | br s | - |

| ¹³C NMR | |||

| C-1 | 140 - 145 | s | - |

| C-2 | 135 - 140 | s | - |

| C-3 | 115 - 120 | s | - |

| C-4 | 130 - 135 | s | - |

| C-5 | 130 - 135 | s | - |

| C-6 | 118 - 123 | s | - |

| CH₃-4 | 18 - 22 | s | - |

| CH₃-5 | 18 - 22 | s | - |

| CF₃ (in OCF₃) | 120 - 125 | q (J ≈ 255 Hz) | - |

| ¹⁹F NMR | |||

| OCF₃ | -58 to -62 | s | - |

Note: Predicted values are based on data from structurally related trifluoromethoxy and dimethyl aniline derivatives. Actual experimental values may vary.

Mass Spectrometry (MS)